molecular formula C13H18ClNO2 B4041798 2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide

2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide

Cat. No.: B4041798
M. Wt: 255.74 g/mol
InChI Key: DZLLLUHIBAXQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their selective action against broadleaf weeds, making them valuable in agricultural applications. The structure of this compound includes a chlorophenoxy group, which is responsible for its herbicidal activity.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide typically involves the reaction of 4-chlorophenol with 2-methylpropionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then reacted with propylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the product. Catalysts like copper complexes can be used to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide is unique due to its specific structural modifications, which enhance its selectivity and potency compared to other phenoxy herbicides. Its unique combination of functional groups allows for more targeted action and reduced environmental impact .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-9-15-12(16)13(2,3)17-11-7-5-10(14)6-8-11/h5-8H,4,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLLLUHIBAXQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.